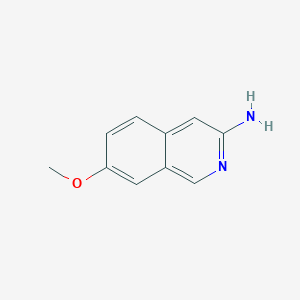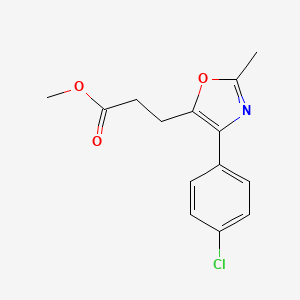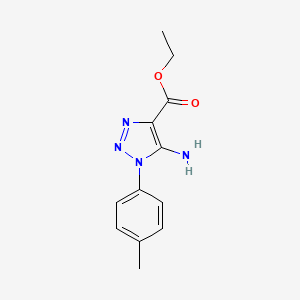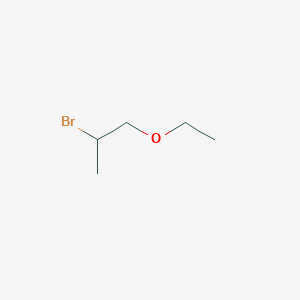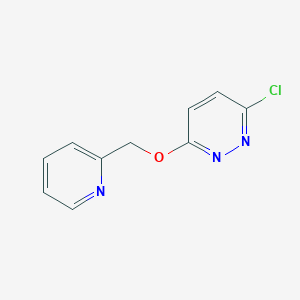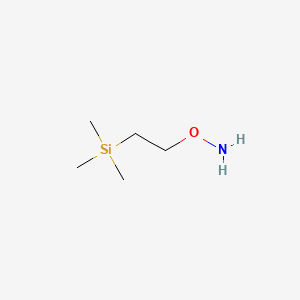
O-(2-trimethylsilylethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-trimethylsilylethyl)hydroxylamine is a chemical compound with the molecular formula C5H16ClNOSi. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a trimethylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(2-trimethylsilylethyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:
- Hydroxylamine reacts with trimethylsilyl chloride.
- A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
- The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-trimethylsilylethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitrones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
O-(2-trimethylsilylethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of O-(2-trimethylsilylethyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances its stability and reactivity. In biological systems, it can interact with enzymes and other biomolecules, leading to modifications that can be studied for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine: The parent compound, which is less stable and reactive compared to its trimethylsilyl derivative.
O-(Trimethylsilyl)hydroxylamine: A similar compound with a different substitution pattern.
Hydroxylammonium chloride: Another derivative of hydroxylamine with different properties and applications.
Uniqueness
O-(2-trimethylsilylethyl)hydroxylamine is unique due to its enhanced stability and reactivity, making it a valuable reagent in organic synthesis and scientific research. The presence of the trimethylsilyl group provides additional protection and allows for selective reactions that are not possible with other hydroxylamine derivatives.
Eigenschaften
Molekularformel |
C5H15NOSi |
|---|---|
Molekulargewicht |
133.26 g/mol |
IUPAC-Name |
O-(2-trimethylsilylethyl)hydroxylamine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,3)5-4-7-6/h4-6H2,1-3H3 |
InChI-Schlüssel |
GWCBVFMHGHMALR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




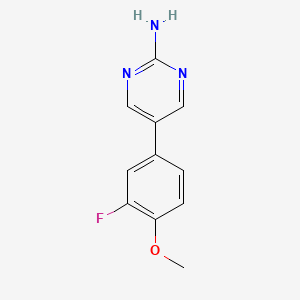
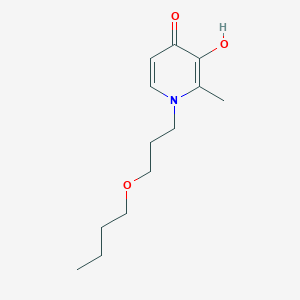

![1-Boc-4-[(2-Ethoxycarbonyl-1H-pyrrol-3-ylamino)methyl]piperidine](/img/structure/B8669540.png)
![Silane, [(6-bromohexyl)oxy]trimethyl-](/img/structure/B8669553.png)
